Cas no 1189700-43-3 (3-(4-Chlorophenyl)glutaric-d4 Anhydride)
3-(4-Chlorophenyl)glutaric-d4 Anhydride Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Chlorophenyl)glutaric-d4 Anhydride
- 3-(4-Chlorophenyl-d4)glutaric Anhydride
- 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione
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- Inchi: 1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D
- InChI Key: OCZRLOJECISNAO-RHQRLBAQSA-N
- SMILES: ClC1C([2H])=C([2H])C(=C([2H])C=1[2H])C1CC(=O)OC(C1)=O
Computed Properties
- Exact Mass: 228.04900
Experimental Properties
- PSA: 43.37000
- LogP: 2.28720
3-(4-Chlorophenyl)glutaric-d4 Anhydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C378302-5mg |
3-(4-Chlorophenyl)glutaric-d4 Anhydride |
1189700-43-3 | 5mg |
$201.00 | 2023-05-18 | ||
| TRC | C378302-50mg |
3-(4-Chlorophenyl)glutaric-d4 Anhydride |
1189700-43-3 | 50mg |
$1596.00 | 2023-05-18 |
3-(4-Chlorophenyl)glutaric-d4 Anhydride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-(4-Chlorophenyl)glutaric-d4 Anhydride
Comprehensive Overview of 3-(4-Chlorophenyl)glutaric-d4 Anhydride (CAS No. 1189700-43-3): Properties, Applications, and Research Insights
3-(4-Chlorophenyl)glutaric-d4 Anhydride (CAS No. 1189700-43-3) is a deuterated analog of 3-(4-chlorophenyl)glutaric anhydride, a compound of significant interest in pharmaceutical and biochemical research. The incorporation of deuterium (d4) enhances its utility in isotope labeling, metabolic studies, and drug development. This article delves into its molecular structure, synthesis, and cutting-edge applications, addressing trending topics such as deuterated drugs, precision medicine, and stable isotope applications.
The compound's systematic name, 3-(4-Chlorophenyl)glutaric-d4 Anhydride, highlights its deuterium substitution at four positions, which improves metabolic stability and reduces off-target effects—a key advantage in pharmacokinetic studies. Researchers frequently search for terms like "deuterium in drug design" or "CAS 1189700-43-3 uses", reflecting growing demand for isotopically labeled compounds in next-generation therapeutics.
From a structural perspective, the anhydride moiety of this compound enables reactivity with nucleophiles, making it valuable for proteomics and bioconjugation. Its 4-chlorophenyl group contributes to lipophilicity, a property often explored in CNS drug development. Recent publications correlate such structures with blood-brain barrier permeability, a hot topic in neurodegenerative disease research.
In analytical chemistry, 3-(4-Chlorophenyl)glutaric-d4 Anhydride serves as an internal standard in LC-MS and NMR spectroscopy, addressing reproducibility challenges in quantitative analysis. Its deuterated form minimizes interference in mass spectrometry imaging (MSI), a technique gaining traction in spatial omics and cancer biomarker discovery.
Synthetic routes to this compound often involve deuterium exchange or labeled precursor incorporation, with yields optimized for GMP-compliant production. Industry searches for "high-purity deuterated compounds" underscore its role in clinical trial materials. Notably, its stability under physiological conditions aligns with longitudinal study requirements.
Emerging applications include its use in targeted protein degradation (PROTACs) and epigenetic modulator design, where deuterium's kinetic isotope effect (KIE) prolongs drug action. These align with trending queries like "deuterium in PROTACs" and "isotope-labeled chemical probes".
Regulatory considerations emphasize its classification as a non-hazardous research chemical, with handling protocols similar to non-deuterated analogs. Storage recommendations typically suggest anhydrous conditions to preserve the anhydride functionality—a detail frequently searched by laboratory managers.
Future directions may explore its utility in theranostic agents combining diagnostics and therapy, particularly in personalized oncology. As deuterated drugs like Deutetrabenazine gain FDA approval, demand for specialized intermediates like CAS 1189700-43-3 will likely grow.
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